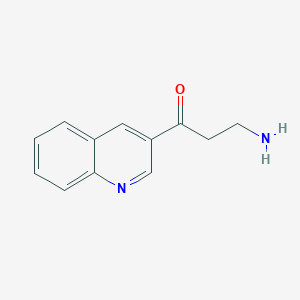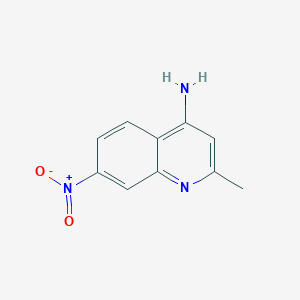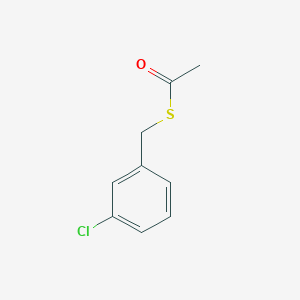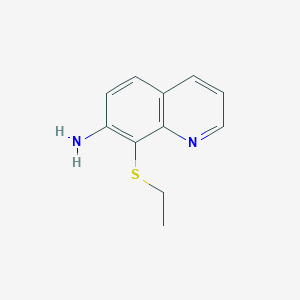
8-(Ethylthio)quinolin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Ethylthio)quinolin-7-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound features an ethylthio group at the 8th position and an amine group at the 7th position of the quinoline ring. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Ethylthio)quinolin-7-amine typically involves the functionalization of quinoline derivatives. One common method is the nucleophilic substitution reaction where 8-chloroquinoline reacts with ethylthiol in the presence of a base to form 8-(ethylthio)quinoline. This intermediate can then be aminated at the 7th position using ammonia or an amine source under suitable conditions .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to ensure high yields and selectivity. For instance, the use of transition metal catalysts such as palladium or copper can facilitate the C-H activation and subsequent functionalization of the quinoline ring .
Chemical Reactions Analysis
Types of Reactions: 8-(Ethylthio)quinolin-7-amine can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Bases such as sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-(Ethylthio)quinolin-7-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Derivatives of quinoline, including this compound, are studied for their therapeutic properties, particularly in the treatment of malaria and other parasitic diseases.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 8-(Ethylthio)quinolin-7-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the ethylthio group can participate in hydrophobic interactions. These interactions can disrupt the function of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties.
8-Aminoquinoline: Used in the treatment of malaria.
Quinoline-8-thiol: Utilized in the synthesis of metal complexes.
Uniqueness: 8-(Ethylthio)quinolin-7-amine is unique due to the presence of both an ethylthio and an amine group, which can confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
65523-83-3 |
|---|---|
Molecular Formula |
C11H12N2S |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
8-ethylsulfanylquinolin-7-amine |
InChI |
InChI=1S/C11H12N2S/c1-2-14-11-9(12)6-5-8-4-3-7-13-10(8)11/h3-7H,2,12H2,1H3 |
InChI Key |
KTFGSRRPOJALLO-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=CC2=C1N=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


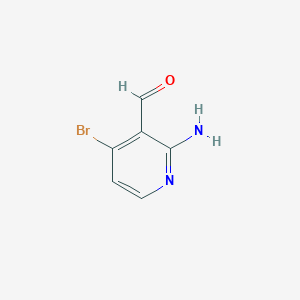
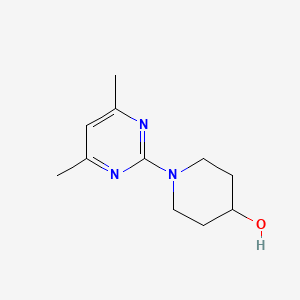
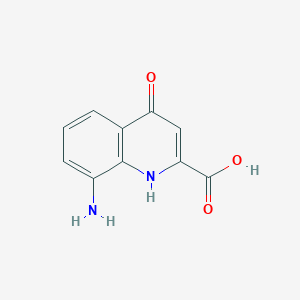
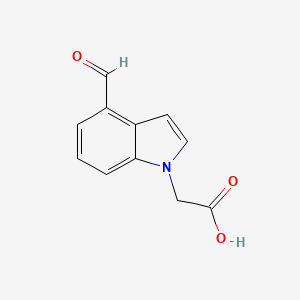
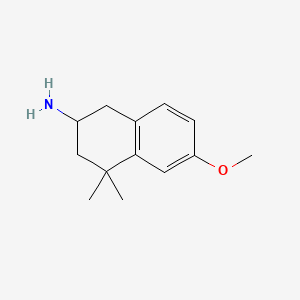

![6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11897699.png)
